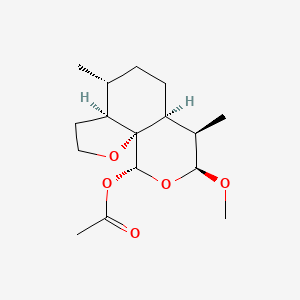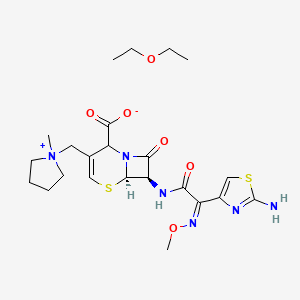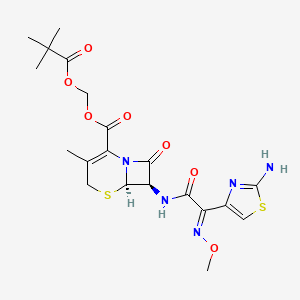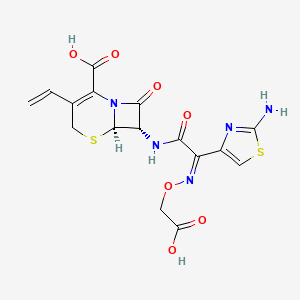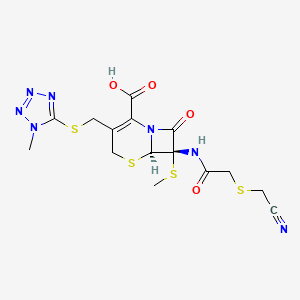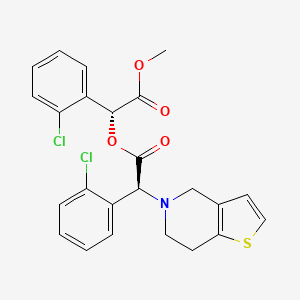
Impureté D du clopidogrel
Vue d'ensemble
Description
Clopidogrel Carboxylic Acid [Methyl (R)-o-chloromandelate] Ester is an impurity of Clopidogrel, an antithrombotic agent.
Applications De Recherche Scientifique
Développement de formulations pharmaceutiques
L'Impureté D du clopidogrel joue un rôle crucial dans le développement de formulations pharmaceutiques. Elle est utilisée pour évaluer la stabilité et l'efficacité du clopidogrel dans les dispersions solides (SD). Ces SD sont conçues pour augmenter la solubilité et la vitesse de dissolution des principes actifs pharmaceutiques (API) peu solubles comme le clopidogrel {svg_1}. En étudiant les impuretés comme l'this compound, les chercheurs peuvent mieux comprendre le comportement du médicament dans diverses formulations, conduisant à des médicaments plus efficaces.
Tests de stabilité
Dans le domaine des tests de stabilité, l'this compound est essentielle pour créer des méthodes indicatrices de stabilité. Ces méthodes sont utilisées pour analyser le bisulfate de clopidogrel et ses impuretés dans différentes conditions, telles que l'hydrolyse acide et alcaline, l'oxydation et la photodégradation {svg_2}. Cela permet de garantir l'efficacité et la sécurité à long terme des médicaments à base de clopidogrel.
Amélioration de la solubilité
La recherche sur l'this compound contribue à comprendre les mécanismes de l'amélioration de la solubilité dans les dispersions solides. Cela comprend l'étude de la réduction de la taille des particules, la formation de solutions solides et la conversion du médicament de l'état cristallin à l'état amorphe {svg_3}. Ces recherches sont essentielles pour améliorer l'administration et l'absorption des médicaments.
Développement de méthodes analytiques
L'this compound est utilisée dans le développement de méthodes analytiques telles que l'électrophorèse capillaire (CZE). La CZE est capable de séparer et de déterminer quantitativement le clopidogrel et ses impuretés déclarées, ce qui est vital pour le contrôle de la qualité et la conformité réglementaire {svg_4}.
Identification des médicaments contrefaits
L'analyse de l'this compound est également appliquée pour identifier les médicaments contrefaits. Une méthode chromatographique liquide haute performance en phase inverse isocratique a été développée pour la détermination simultanée du clopidogrel, du chlorhydrate de prasugrel et du bisulfate de clopidogrel en présence de composés apparentés, ce qui est crucial dans la lutte contre les médicaments contrefaits {svg_5}.
Études d'interaction médicament-polymère
L'this compound est essentielle pour étudier les interactions médicament-polymère. En examinant les profils d'impuretés dans les dispersions solides avec différents polymères, les chercheurs peuvent déterminer les matrices polymères les plus efficaces pour les systèmes d'administration de médicaments {svg_6}.
Tests de vitesse de dissolution
L'impureté est utilisée pour étudier la vitesse de dissolution du clopidogrel dans diverses formes pharmaceutiques. Comprendre comment les impuretés affectent la vitesse de dissolution peut conduire au développement de formulations de clopidogrel plus efficaces et à action rapide {svg_7}.
Sciences réglementaires
Enfin, l'this compound est importante dans les sciences réglementaires. Elle est utilisée pour établir les limites acceptables d'impuretés dans les produits pharmaceutiques, ce qui est un aspect essentiel des processus d'approbation et de mise sur le marché des médicaments {svg_8}.
Mécanisme D'action
Target of Action
Clopidogrel Impurity D, like its parent compound Clopidogrel, primarily targets platelets in the blood. The main target within the platelets is the P2Y12 ADP receptor . This receptor plays a crucial role in platelet activation and aggregation, which are key steps in the formation of blood clots .
Mode of Action
Clopidogrel Impurity D is believed to interact with its targets in a similar manner to Clopidogrel. It is a prodrug that requires metabolic activation. The active metabolite of Clopidogrel irreversibly binds to the P2Y12 ADP receptors on platelets . This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .
Biochemical Pathways
The activation of Clopidogrel Impurity D involves a two-step process. The first step involves the conversion of the prodrug to 2-oxo-clopidogrel, primarily by the cytochrome P450 (CYP) enzymes, including CYP2C19 . The second step involves the conversion of 2-oxo-clopidogrel to an active thiol-containing metabolite . This active metabolite then irreversibly binds to the P2Y12 ADP receptors on platelets, inhibiting platelet aggregation .
Pharmacokinetics
The pharmacokinetics of Clopidogrel Impurity D are likely to be similar to those of Clopidogrel. After oral administration, Clopidogrel is absorbed and then metabolized in the liver by CYP enzymes to produce the active metabolite . The bioavailability of Clopidogrel is more than 50% . The onset of action is about 2 hours, and the elimination half-life is approximately 7-8 hours .
Result of Action
The result of the action of Clopidogrel Impurity D is the inhibition of platelet aggregation. By preventing the activation of the P2Y12 ADP receptors on platelets, it reduces the risk of clot formation. This can help prevent conditions such as acute coronary syndrome, stroke, and peripheral arterial disease .
Action Environment
The action of Clopidogrel Impurity D can be influenced by various environmental factors. For instance, genetic polymorphisms in the genes encoding for CYP2C19 can affect the metabolism and hence the efficacy of Clopidogrel . Additionally, factors such as age, sex, obesity, concurrent diseases, and drug-drug interactions can also impact the antiplatelet effect of Clopidogrel .
Analyse Biochimique
Biochemical Properties
Clopidogrel Impurity D interacts with various enzymes and proteins in the body. It is involved in the metabolic activation of Clopidogrel, which is primarily mediated by cytochrome P450 enzymes . The interaction between Clopidogrel Impurity D and these enzymes is crucial for the conversion of Clopidogrel into its active form .
Cellular Effects
Clopidogrel Impurity D has significant effects on various types of cells, particularly platelets. It plays a role in the inhibition of platelet aggregation, a key factor in the prevention of heart disease and stroke . The presence of Clopidogrel Impurity D influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Clopidogrel Impurity D involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is metabolized to an active thiol metabolite that irreversibly binds to P2Y12 ADP receptors on platelets, inhibiting platelet activation .
Dosage Effects in Animal Models
In animal models, the effects of Clopidogrel Impurity D can vary with different dosages. Higher doses of Clopidogrel have been shown to result in higher plasma concentrations of the active metabolite and the carboxyl metabolite compared with lower doses .
Metabolic Pathways
Clopidogrel Impurity D is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolic activation . The metabolic pathways of Clopidogrel Impurity D can also impact metabolic flux or metabolite levels .
Transport and Distribution
Clopidogrel Impurity D is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .
Propriétés
IUPAC Name |
[(1R)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl] (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2NO4S/c1-30-24(29)22(17-7-3-5-9-19(17)26)31-23(28)21(16-6-2-4-8-18(16)25)27-12-10-20-15(14-27)11-13-32-20/h2-9,11,13,21-22H,10,12,14H2,1H3/t21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMQFSIDOUJQGN-FCHUYYIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)OC(=O)C(C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1Cl)OC(=O)[C@H](C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421283-60-4 | |
| Record name | (1R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl (alphaS)-alpha-(2-chlorophenyl)-6,7-dihydrothieno(3,2-C)pyridine-5(4H)-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421283604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R)-1-(2-CHLOROPHENYL)-2-METHOXY-2-OXOETHYL (.ALPHA.S)-.ALPHA.-(2-CHLOROPHENYL)-6,7-DIHYDROTHIENO(3,2-C)PYRIDINE-5(4H)-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA4UN3PJ3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



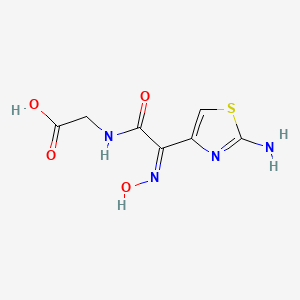
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601290.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601291.png)
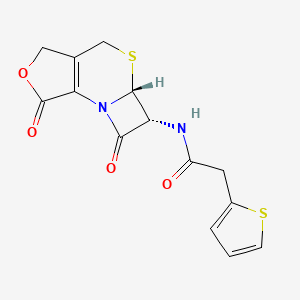
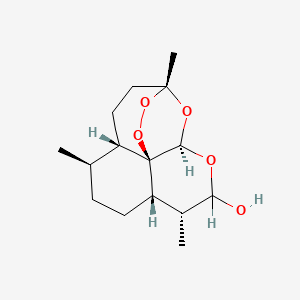
![(2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone](/img/structure/B601295.png)
